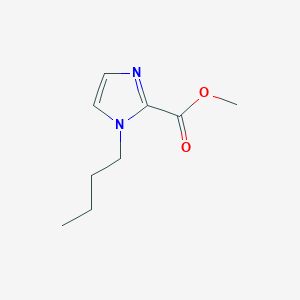

methyl 1-butyl-1H-imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

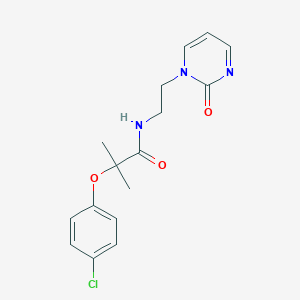

Methyl 1-butyl-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

CO2 Capture

A study has developed a new room temperature ionic liquid from 1-butyl imidazole that reacts reversibly with CO2, sequestering the gas as a carbamate salt. This ionic liquid is efficient for CO2 capture, comparable to commercial amine sequestering agents, and offers advantages such as non-volatility and water-independent functionality (Bates et al., 2002).

Chemical Fixation of Carbon Dioxide

A series of imidazolium-based ionic liquids were synthesized and used as catalysts to convert CO2 into useful products. Specifically, 1-n-butyl-3-methylimidazolium bromide demonstrated high conversions and selectivities under mild conditions, highlighting a potential for the efficient and eco-friendly chemical fixation of CO2 (Girard et al., 2014).

Catalysis in Synthesis

N-heterocyclic carbenes, including imidazole derivatives, have shown to be effective catalysts in transesterification and acylation reactions. This includes the conversion of esters and alcohols into the corresponding esters efficiently, demonstrating the versatility of these carbenes in catalyzing key synthetic reactions (Grasa et al., 2002).

Synthesis of Cyclic Carbonates

Imidazolium-based ionic liquids have been utilized as catalysts for the synthesis of cyclic carbonates from epoxides and CO2. This process offers an environmentally benign route to cyclic carbonates, important intermediates in the chemical industry (Girard et al., 2014).

Synthesis of Polyhydroquinoline Derivatives

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, an ionic liquid, has been used as a catalyst for the synthesis of polyhydroquinoline derivatives. This method offers advantages such as being clean, simple, and providing high yields over short reaction times, emphasizing the role of ionic liquids in facilitating green chemistry approaches (Khaligh, 2014).

Quantification in Ambient Aerosols

For the first time, imidazoles, including 1-butylimidazole, were quantified in ambient aerosol samples, shedding light on their role in atmospheric chemistry and potential implications for air quality and health (Teich et al., 2016).

作用機序

Target of Action

Methyl 1-butyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules used in a variety of applications . They act as N-coordinated ligands and are often involved in the synthesis of functional materials, pharmaceuticals, and agrochemicals .

Mode of Action

Imidazoles in general are known to interact with their targets through the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways . For instance, they are utilized in the synthesis of functional materials, pharmaceuticals, and agrochemicals .

Result of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications, suggesting that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

methyl 1-butylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHZWFHURJEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)

![tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B2921270.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)